molecular formula C15H15NO B11723669 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline

4-(2,3-Dihydro-1H-inden-1-yloxy)aniline

Cat. No.: B11723669
M. Wt: 225.28 g/mol
InChI Key: DHTGXJKWLSLHSA-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-inden-1-yloxy)aniline is an organic compound that features an aniline group attached to a 2,3-dihydro-1H-inden-1-yloxy moiety. This compound is of interest due to its unique structure, which combines the properties of aniline and indene derivatives, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline typically involves the reaction of 2,3-dihydro-1H-indene-1-ol with aniline under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of aniline to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-1-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted anilines, and various amine or alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-1-yloxy)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1H-inden-1-yloxy)phenol
  • 4-(2,3-Dihydro-1H-inden-1-yloxy)benzaldehyde
  • 4-(2,3-Dihydro-1H-inden-1-yloxy)benzoic acid

Uniqueness

4-(2,3-Dihydro-1H-inden-1-yloxy)aniline is unique due to its combination of aniline and indene moieties, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-1-yloxy)aniline

InChI

InChI=1S/C15H15NO/c16-12-6-8-13(9-7-12)17-15-10-5-11-3-1-2-4-14(11)15/h1-4,6-9,15H,5,10,16H2

InChI Key

DHTGXJKWLSLHSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1OC3=CC=C(C=C3)N

Origin of Product

United States

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